1-(4-Bromophenethyl)piperazine 1-(4-Bromophenethyl)piperazine
Brand Name: Vulcanchem
CAS No.: 142962-89-8
VCID: VC3815189
InChI: InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
SMILES: C1CN(CCN1)CCC2=CC=C(C=C2)Br
Molecular Formula: C12H17BrN2
Molecular Weight: 269.18 g/mol

1-(4-Bromophenethyl)piperazine

CAS No.: 142962-89-8

Cat. No.: VC3815189

Molecular Formula: C12H17BrN2

Molecular Weight: 269.18 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromophenethyl)piperazine - 142962-89-8

Specification

CAS No. 142962-89-8
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol
IUPAC Name 1-[2-(4-bromophenyl)ethyl]piperazine
Standard InChI InChI=1S/C12H17BrN2/c13-12-3-1-11(2-4-12)5-8-15-9-6-14-7-10-15/h1-4,14H,5-10H2
Standard InChI Key RNPHYPDEAQTYBD-UHFFFAOYSA-N
SMILES C1CN(CCN1)CCC2=CC=C(C=C2)Br
Canonical SMILES C1CN(CCN1)CCC2=CC=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

Chemical Identity

1-(4-Bromophenethyl)piperazine is systematically named 1-[2-(4-bromophenyl)ethyl]piperazine, reflecting its branched structure. The compound’s IUPAC name, SMILES notation (C1CN(CCN1)CCC2=CC=C(C=C2)Br\text{C1CN(CCN1)CCC2=CC=C(C=C2)Br}), and InChIKey (RNPHYPDEAQTYBD-UHFFFAOYSA-N\text{RNPHYPDEAQTYBD-UHFFFAOYSA-N}) provide precise identifiers for its chemical structure . The phenethyl group’s attachment to the piperazine ring introduces steric and electronic effects that influence its reactivity and interactions.

Comparative Structural Analysis

To contextualize its uniqueness, Table 1 contrasts 1-(4-Bromophenethyl)piperazine with its structural isomer, 1-[1-(4-bromophenyl)ethyl]piperazine .

Property1-(4-Bromophenethyl)piperazine1-[1-(4-Bromophenyl)ethyl]piperazine
Molecular FormulaC12H17BrN2\text{C}_{12}\text{H}_{17}\text{BrN}_2C12H17BrN2\text{C}_{12}\text{H}_{17}\text{BrN}_2
Molecular Weight269.18 g/mol269.18 g/mol
Substituent PositionPiperazine N-bound to phenethyl groupPiperazine N-bound to branched ethyl group
SMILESC1CN(CCN1)CCC2=CC=C(C=C2)Br\text{C1CN(CCN1)CCC2=CC=C(C=C2)Br}CC(C1=CC=C(C=C1)Br)N2CCNCC2\text{CC(C1=CC=C(C=C1)Br)N2CCNCC2}
InChIKeyRNPHYPDEAQTYBD-UHFFFAOYSA-NOPLLLBBROYHOGA-UHFFFAOYSA-N

Table 1: Structural comparison between 1-(4-Bromophenethyl)piperazine and its isomer .

The positional isomerism alters the compound’s three-dimensional conformation, potentially affecting its physicochemical behavior and biological interactions.

Physicochemical Properties

The compound’s molecular weight (269.18 g/mol) and halogenated structure suggest moderate polarity, likely influencing its solubility in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. While explicit solubility data are unavailable in the provided sources, the bromine atom’s presence typically enhances lipophilicity, a trait critical for membrane permeability in bioactive molecules . Stability under standard laboratory conditions (room temperature, inert atmosphere) is inferred from its synthesis and handling protocols .

Future Directions

Further studies should prioritize:

  • Synthetic Optimization: Developing efficient, scalable synthesis routes.

  • Biological Screening: Evaluating affinity for neurological targets (e.g., 5-HT receptors).

  • Material Characterization: Assessing thermal stability and reactivity in polymer matrices.

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